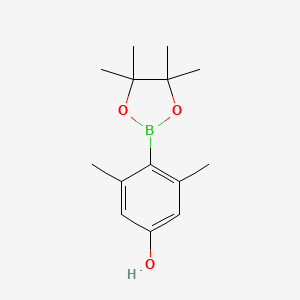

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

描述

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring a phenol core substituted with methyl groups at the 3- and 5-positions and a pinacol boronate group at the 4-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryls and heterocyclic frameworks in medicinal chemistry and materials science . The steric and electronic effects of the methyl groups influence its reactivity, solubility, and stability compared to analogs with differing substituents.

属性

IUPAC Name |

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBINMYCBLXSBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethylphenol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst (e.g., Pd(PPh₃)₄).

Procedure: The 3,5-dimethylphenol is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under an inert atmosphere (e.g., nitrogen) at elevated temperatures (typically 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.

化学反应分析

Types of Reactions

Oxidation: The phenolic group can undergo oxidation to form quinones.

Reduction: The boronic ester can be reduced to form the corresponding borane.

Substitution: The phenolic hydrogen can be substituted with various electrophiles (e.g., alkyl halides) to form ethers.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of boranes.

Substitution: Formation of alkylated phenols (ethers).

科学研究应用

Organic Synthesis

1.1 Cross-Coupling Reactions

One of the primary applications of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is in cross-coupling reactions. It serves as a boronic acid derivative that can participate in Suzuki-Miyaura coupling reactions. These reactions are essential for forming carbon-carbon bonds and synthesizing complex organic molecules.

Case Study: Synthesis of Dipyrromethane Derivatives

A notable example involves the use of this compound in the synthesis of dipyrromethane derivatives. In a study by researchers, the compound was reacted with various electrophiles under palladium-catalyzed conditions to yield high-purity products suitable for further functionalization . This demonstrates the compound's utility in creating diverse molecular architectures.

Medicinal Chemistry

2.1 Potential Anticancer Agents

Research has indicated that compounds containing boron functionalities can exhibit anticancer properties. The incorporation of this compound into medicinal chemistry frameworks has been explored for developing new anticancer agents.

Case Study: PIKfyve Inhibitors

In a study aimed at developing PIKfyve inhibitors for cancer treatment, modifications to the aminopyrimidine ring were made to enhance metabolic stability and affinity. The inclusion of boron-containing moieties was critical in optimizing these compounds' pharmacological profiles . Although results varied in efficacy, the research underscores the compound's potential role in drug design.

Materials Science

3.1 Organic Light Emitting Diodes (OLEDs)

The compound has also found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its structural characteristics allow it to function as an effective light-emitting material when doped into OLED devices.

Case Study: TADF Emitter Development

Recent studies have highlighted the use of benzophenone-based derivatives similar to this compound in thermally activated delayed fluorescence (TADF) emitters. These materials have achieved remarkable efficiencies in OLED applications . The integration of boron compounds enhances the electronic properties necessary for efficient light emission.

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | High-yield synthesis of complex organic molecules |

| Medicinal Chemistry | Anticancer agent development | Potential PIKfyve inhibitors with improved profiles |

| Materials Science | OLED development | Enhanced efficiency and performance in light emission |

作用机制

The mechanism by which 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the electron-donating effects of the methyl groups on the phenol ring, which enhance the reactivity of the boronic ester.

相似化合物的比较

Substituent Position and Reactivity

The position and nature of substituents on the phenol ring significantly impact boronic ester reactivity. Key analogs include:

Key Observations :

- Steric Effects : The 3,5-dimethyl substitution in the target compound introduces steric hindrance, which can slow coupling kinetics but improves oxidative stability . For example, Suzuki reactions using this compound required extreme reagent quantities and yielded only 33–42% of products due to steric constraints .

- Electronic Effects : Methoxy-substituted analogs (e.g., 3-methoxy derivative) exhibit enhanced electron density at the boron center, improving stability but requiring optimized reaction conditions for activation .

- Halogenated Derivatives : Chloro-substituted boronic esters (e.g., 2,4-dichloro analog) are less reactive in cross-couplings but valuable for synthesizing halogenated pharmaceuticals .

Physical Properties and Commercial Availability

Commercial availability and purity reflect practical utility:

Insights :

- The target compound is less commercially prevalent than simpler analogs like 4-B(pin)phenol, likely due to niche applications .

- Halogenated derivatives command higher prices, reflecting specialized demand .

生物活性

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural properties that allow for diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies.

- Chemical Name : this compound

- Molecular Formula : CHBNO

- Molecular Weight : 223.08 g/mol

- CAS Number : 832114-00-8

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study evaluating its effects on various cancer cell lines demonstrated significant inhibition of cell proliferation:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | <0.01 | Induction of apoptosis via caspase activation |

| HL-60 | 0.56 | Inhibition of tubulin polymerization |

| A549 | 0.87 | Cell cycle arrest and apoptosis |

The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays .

The primary mechanism through which this compound exerts its biological effects includes:

- Inhibition of Tubulin Polymerization : Similar to well-known chemotherapeutics like colchicine.

- Caspase Activation : Leading to programmed cell death in cancerous cells.

- Cell Cycle Arrest : Particularly in the G2/M phase.

Study 1: Antiproliferative Effects on Breast Cancer Cells

In a recent study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound displayed an IC value significantly lower than traditional chemotherapeutics like 5-Fluorouracil (IC = 17.02 µM). The selectivity index indicated a favorable safety profile against normal cells .

Study 2: Evaluation Against Leukemia Cell Lines

Another investigation assessed the compound's efficacy against human myeloid leukemia cell lines (HL-60 and U937). Results showed a potent inhibition of cell growth and a marked increase in apoptotic markers compared to untreated controls .

常见问题

Q. What are optimized synthetic routes for preparing 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A two-step approach is recommended: first, brominate the precursor (e.g., 4-bromo-3,5-dimethylphenol), then perform coupling with bis(pinacolato)diboron or a pinacol boronate reagent. Use anhydrous THF as the solvent, cesium carbonate as a base, and reflux under inert gas (N₂) for 6–12 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product. Avoid excess boronate reagents to minimize by-products .

Q. How should this compound be handled and stored to ensure stability?

Store at 0–6°C in airtight, light-resistant containers. Handle in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). The boronate ester is moisture-sensitive; use anhydrous solvents and inert atmospheres during reactions. Waste containing boron must be segregated and processed by certified hazardous waste facilities .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR : Confirm regiochemistry via ¹H NMR (aromatic protons at δ 6.8–7.2 ppm) and ¹¹B NMR (δ 30–35 ppm for boronate esters).

- HPLC : Monitor reaction progress using C18 columns with acetonitrile/water gradients.

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.15) .

Advanced Research Questions

Q. How can competing side reactions be minimized during Suzuki coupling with this boronate?

Side reactions (e.g., protodeboronation, homocoupling) arise from improper catalyst loading or oxygen exposure. Optimize conditions using Pd(PPh₃)₄ (2–5 mol%) and degas solvents thoroughly. Pre-form the active Pd⁰ species by reducing Pd(OAc)₂ with ligands like SPhos. Monitor intermediates via TLC and isolate unstable intermediates (e.g., brominated precursors) prior to coupling .

Q. What crystallographic challenges arise when analyzing this compound, and how can they be resolved?

The bulky pinacol boronate group disrupts crystal packing. Use slow vapor diffusion (hexane/CH₂Cl₂) for crystallization. Refine structures with SHELXL (for small molecules) or OLEX2 (for complex disorder). Address twinning by merging datasets or using the TWINABS module. High-resolution data (≤1.0 Å) improves electron density maps for boron-oxygen bonding .

Q. What role does this compound play in photophysical studies or materials science?

It serves as a key intermediate in synthesizing photochromic naphthalimides and OLED emitters. For example, coupling with brominated naphthalimide cores yields fluorophores with tunable emission. Study photostability using UV-vis spectroscopy (λₐᵦₛ ~350 nm) and fluorescence lifetime measurements (ns-µs range) under inert conditions .

Q. How does the boronate group influence transmetalation efficiency in cross-coupling reactions?

The pinacol ester facilitates Pd-mediated transmetalation by stabilizing the borate-Pd complex. Kinetic studies (via ¹¹B NMR or stopped-flow techniques) show faster transmetalation with electron-rich aryl boronates. Compare turnover frequencies (TOF) with other boronates (e.g., MIDA or trifluoroborate salts) under identical catalytic conditions .

Q. What strategies mitigate hydrolysis of the boronate ester in aqueous reaction systems?

Employ micellar catalysis (e.g., TPGS-750-M surfactant) to shield the boronate from water. Alternatively, use biphasic systems (toluene/water) with phase-transfer catalysts (e.g., tetrabutylammonium bromide). For biological applications, synthesize hydrolytically stable prodrugs via esterification of the phenol group .

Data Contradiction Analysis

Q. Conflicting reports on Suzuki coupling yields: How to reconcile discrepancies?

Discrepancies arise from reagent purity, catalyst lot variability, or oxygen levels. Reproduce reactions using rigorously dried solvents, freshly distilled boronate reagents, and Pd catalysts from the same supplier. Compare yields under inert (glovebox) vs. Schlenk-line conditions to identify oxygen sensitivity .

Q. Divergent photophysical properties in similar derivatives: Mechanistic insights?

Substituent effects (e.g., methyl vs. methoxy groups) alter conjugation and steric hindrance. Perform DFT calculations (B3LYP/6-31G*) to model HOMO-LUMO gaps and compare with experimental UV-vis data. Time-resolved spectroscopy identifies excited-state dynamics influenced by boronate orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。